1-(4-Ethyl-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(4-Ethyl-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol It is characterized by the presence of an ethyl group, a mercapto group, and a propanone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-2-mercaptophenyl)propan-1-one typically involves the reaction of 4-ethyl-2-mercaptophenol with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkyl or aryl derivatives.
Scientific Research Applications
1-(4-Ethyl-2-mercaptophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-mercaptophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethyl-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
Uniqueness
1-(4-Ethyl-2-mercaptophenyl)propan-1-one is unique due to the presence of both an ethyl group and a mercapto group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(4-ethyl-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-8-5-6-9(10(12)4-2)11(13)7-8/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
UUFVNKUOJPLHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)CC)S |
Origin of Product |
United States |
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